molecular formula C15H28O3Si2 B13801605 Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-

Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-

Cat. No.: B13801605
M. Wt: 312.55 g/mol
InChI Key: FGAGLERAOVICRT-UHFFFAOYSA-N
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Description

[2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups. This compound is notable for its applications in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to the stability and inertness of the trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane typically involves the reaction of 2-methoxy-4-hydroxyethylphenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.

    Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

Chemistry: The compound is widely used as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step synthesis processes.

Biology: In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility for various experimental applications.

Industry: Used in the production of specialty chemicals and materials, particularly in the field of polymer chemistry where it can act as a cross-linking agent.

Mechanism of Action

The compound exerts its effects primarily through the stability and inertness of the trimethylsilyl group. This group can protect reactive hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. The methoxy group can also participate in various chemical transformations, adding to the versatility of the compound.

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used for similar protecting group applications.

    Trimethylsilyl ether: Another protecting group for hydroxyl functionalities.

    Methoxytrimethylsilane: Similar in structure but with different reactivity due to the absence of the phenoxy group.

Uniqueness: The presence of both methoxy and trimethylsilyl groups in [2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane provides a unique combination of stability and reactivity, making it a versatile compound for various applications in organic synthesis and beyond.

Properties

Molecular Formula

C15H28O3Si2

Molecular Weight

312.55 g/mol

IUPAC Name

[2-methoxy-4-(2-trimethylsilyloxyethyl)phenoxy]-trimethylsilane

InChI

InChI=1S/C15H28O3Si2/c1-16-15-12-13(10-11-17-19(2,3)4)8-9-14(15)18-20(5,6)7/h8-9,12H,10-11H2,1-7H3

InChI Key

FGAGLERAOVICRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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